3-Bromo-2,6-dimethoxybenzamide
Overview
Description
“3-Bromo-2,6-dimethoxybenzamide” is a chemical compound with the molecular formula C9H10BrNO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Antipsychotic Agent Development : 3-Bromo-2,6-dimethoxybenzamide, known as remoxipride, has been studied for its potential as an antipsychotic agent. Research has shown that derivatives of remoxipride can inhibit dopamine D-2 receptor binding, which is crucial in the development of antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).
Dopamine Receptor Studies : The compound has been used to study the binding properties of dopamine receptors, which are critical for understanding various psychiatric and neurological disorders. Research involving remoxipride analogues and their interactions with dopamine receptors aids in elucidating the mechanism of action of antipsychotic drugs (de Paulis et al., 1985).
Synthesis of Metabolites : Studies have focused on synthesizing metabolites of remoxipride, which helps in understanding the drug's pharmacokinetics and the body's response to it. This includes synthesizing urinary metabolites of remoxipride for further pharmacological evaluation (Gawell et al., 1989).
Development of Imaging Agents : this compound derivatives have been explored for their potential in developing imaging agents for detecting proliferating tumor cells, a significant advancement in the field of oncology (Rowland et al., 2006).
Conformational Analysis for Drug Design : Research has also focused on the conformational properties of remoxipride and its analogues. Understanding the molecular conformation is crucial for designing drugs with specific binding characteristics, which is essential for creating effective and safe pharmaceuticals (Högberg et al., 1990).
Solvent Interaction Studies : The compound has been used in studies exploring how solvent interactions affect the conformation of substituted benzamides, providing insights into the behavior of such compounds under different conditions, which is vital for pharmaceutical development (Clark et al., 1990).
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromo-2,6-dimethoxybenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
3-bromo-2,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQIKPORRDZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392454 | |
Record name | 3-bromo-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150351-43-2 | |
Record name | 3-bromo-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.